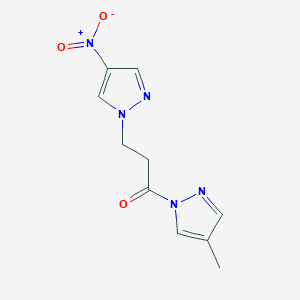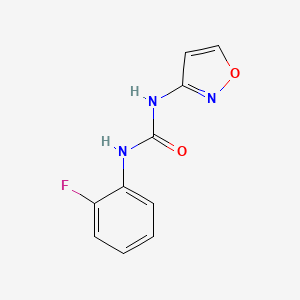![molecular formula C19H22BrN5O2S B10966276 4-Bromo-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10966276.png)
4-Bromo-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings
Métodos De Preparación
The synthesis of 4-Bromo-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core heterocyclic structures, followed by the introduction of the bromine and ethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Bromo-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds include other heterocyclic molecules with bromine and ethyl groups. Examples are:
- 4-Bromo-1-ethyl-1H-pyrazole-3-carboxamide
- 2-Methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidine
Compared to these compounds, 4-Bromo-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H22BrN5O2S |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
4-bromo-1-ethyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22BrN5O2S/c1-3-24-10-13(20)16(22-24)17(26)23-25-11(2)21-18-15(19(25)27)12-8-6-4-5-7-9-14(12)28-18/h10H,3-9H2,1-2H3,(H,23,26) |
Clave InChI |
DZWNYYRQWBDAAH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10966195.png)
![3-(3,4-dimethoxyphenyl)-4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10966197.png)
![N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966203.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10966215.png)

![N-(2-tert-butylcyclohexyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10966220.png)


![5-cyclopropyl-7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966234.png)

![N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10966249.png)
![Methyl 3-[(4-phenylbutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10966253.png)
![(4E)-4-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10966258.png)

